Qubit Coherence Time vs. BOE Treatment
In the fabrication of superconducting qubits, replacing a conventional buffered oxide etch (BOE) with a sequential HF + aqueous ammonium fluoride treatment yields a statistically significant improvement in qubit performance. The ammonium fluoride etch process results in a median T₁ (energy relaxation time) increase of ~22% (p = 0.002) compared to the BOE-treated control [1]. This improvement is attributed to a reduction in the number of strongly-coupled two-level systems (TLS), which are a primary source of decoherence in superconducting circuits [1].
| Evidence Dimension | Median Qubit Energy Relaxation Time (T₁) |
|---|---|
| Target Compound Data | T₁ increased by ~22% relative to BOE control (p = 0.002) |
| Comparator Or Baseline | Buffered Oxide Etch (BOE) treated sample |
| Quantified Difference | +22% (statistically significant, p=0.002) |
| Conditions | Superconducting qubit fabrication; substrate-air and Josephson junction-substrate interfaces; treatment with HF followed by aqueous NH₄F vs. standard BOE process |
Why This Matters
For quantum computing research and procurement, a 22% improvement in coherence time directly translates to longer algorithm runtimes and lower error rates, making NH₄F a critical process chemical for high-fidelity qubit fabrication.
- [1] Kopas, C. J., et al. (2024). Enhanced superconducting qubit performance through ammonium fluoride etch. Materials for Quantum Technology, 4(4), 045101. View Source
